molecular formula C16H14N2O4 B15062799 N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

Cat. No.: B15062799
M. Wt: 298.29 g/mol
InChI Key: JZXRUIVZSJQNQX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is a synthetic organic compound that features a furan ring and a quinoline derivative. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable nucleophile.

    Quinoline derivative synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling reaction: The furan-2-ylmethyl intermediate is then coupled with the quinoline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The hydroxyl group on the quinoline ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide would depend on its specific biological target. Generally, compounds with quinoline structures can interact with enzymes or receptors, modulating their activity. The furan ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.

    Furan derivatives: Such as furan-2-carboxylic acid, which is used in various chemical syntheses.

Uniqueness

N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is unique due to the combination of the furan and quinoline moieties, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide

InChI

InChI=1S/C16H14N2O4/c19-14(17-9-10-4-3-7-22-10)8-12-15(20)11-5-1-2-6-13(11)18-16(12)21/h1-7H,8-9H2,(H,17,19)(H2,18,20,21)

InChI Key

JZXRUIVZSJQNQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NCC3=CC=CO3)O

Origin of Product

United States

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